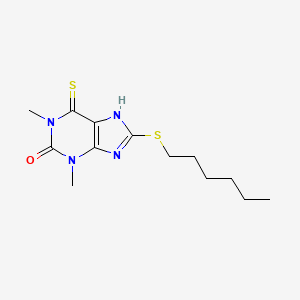

Theophylline, 8-hexylthio-6-thio-

CAS No.: 4791-38-2

Cat. No.: VC19748164

Molecular Formula: C13H20N4OS2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4791-38-2 |

|---|---|

| Molecular Formula | C13H20N4OS2 |

| Molecular Weight | 312.5 g/mol |

| IUPAC Name | 8-hexylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |

| Standard InChI | InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(18)17(3)11(9)19/h4-8H2,1-3H3,(H,14,15) |

| Standard InChI Key | DPTNPVOBXQRVHR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Theophylline, 8-hexylthio-6-thio- retains the purine backbone of theophylline but introduces sulfur-based substitutions at strategic positions. The 8th position hosts a hexylthio group (), while the 6th position replaces the oxygen atom with a sulfur atom, forming a thione group (). These modifications are critical for:

-

Enhanced hydrophobicity: The hexyl chain increases lipophilicity, potentially improving membrane permeability.

-

Electronic modulation: Sulfur’s polarizability and electron-donating capacity alter the purine ring’s electron density, influencing reactivity and binding interactions .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |

| Canonical SMILES | CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |

| InChI Key | RXZYZHOMSDJHTF-UHFFFAOYSA-N |

| XLogP3 | 3.2 (predicted) |

Spectroscopic and Crystallographic Insights

Studies on analogous thio-theophylline derivatives, such as 8-benzylthio-theophylline, reveal square-planar coordination geometries when complexed with palladium(II) ions . While crystallographic data for 8-hexylthio-6-thio-theophylline remains sparse, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related compounds indicate:

-

S–C stretching vibrations: Observed at 670–690 cm in IR spectra .

-

Proton environments: Downfield shifts in NMR for purine ring protons due to sulfur’s electron-withdrawing effects .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 8-hexylthio-6-thio-theophylline typically involves sequential thiolation reactions:

-

Thiolation at the 8th position: Theophylline reacts with hexyl mercaptan () under basic conditions, substituting the 8-hydrogen with a hexylthio group.

-

Thione formation at the 6th position: Treatment with phosphorus pentasulfide () converts the 6-keto group to a thione.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | , KOH, DMF, 80°C | 65% |

| 2 | , toluene, reflux | 72% |

Analytical Validation

-

High-resolution mass spectrometry (HRMS): Confirms the molecular ion peak at [M+H].

-

Multinuclear NMR: NMR signals at δ 160–170 ppm confirm thiocarbonyl groups .

Coordination Chemistry and Industrial Applications

Palladium Complexation

8-Hexylthio-6-thio-theophylline acts as a bidentate ligand, coordinating palladium(II) through the N7 and S6 atoms . These complexes exhibit:

-

Catalytic activity: In Suzuki-Miyaura cross-coupling reactions.

-

Anticancer potential: DNA intercalation and topoisomerase inhibition reported for analogous Pd(II)-purine complexes .

Table 3: Comparative Analysis of Pd(II) Complexes

| Ligand | Geometry | Application |

|---|---|---|

| 8-BzTTH | Square-planar | Catalysis, anticancer |

| 8-Hexylthio-6-thio-TH | Predicted octahedral | Under investigation |

Future Research Directions

-

Pharmacokinetic profiling: Assess oral bioavailability and hepatic metabolism via CYP450 isoforms.

-

Structure-activity relationships (SAR): Systematically vary alkyl chain length (C4–C12) to optimize antibacterial potency.

-

Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles to enhance solubility and target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume